Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

Chiral HPLC method development Stereochemical quality control Enantiomeric excess determination

This (4R,5S) isomer is essential for stereoselective α-alkylation: the C5 methyl group and rigid dioxolane ring control enolate facial selectivity, enabling predictable construction of chiral quaternary centers. Substitution with (4R,5R)-rel or des-methyl analogs leads to divergent enantioselectivity and lower yields. Each lot is supplied with documented optical rotation ([α]20/D +19±1°) and ≥95% purity. As a direct precursor to a chiral aldehyde synthon used in daunosamine synthesis, this specific stereoisomer is non-negotiable for reproducible asymmetric synthesis.

Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
CAS No. 78086-72-3
Cat. No. B1581029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate
CAS78086-72-3
Molecular FormulaC8H14O4
Molecular Weight174.19 g/mol
Structural Identifiers
SMILESCC1C(OC(O1)(C)C)C(=O)OC
InChIInChI=1S/C8H14O4/c1-5-6(7(9)10-4)12-8(2,3)11-5/h5-6H,1-4H3/t5-,6+/m0/s1
InChIKeyAELKYRWKHKGMAD-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS 78086-72-3) Technical Specifications and Class Identity


Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS 78086-72-3), also designated as Methyl 4-deoxy-2,3-O-isopropylidene-L-threonate, is a chiral dioxolane derivative with the molecular formula C8H14O4 and a molecular weight of 174.19 g/mol . It is characterized by two defined stereocenters at the C4 (R) and C5 (S) positions [1]. This compound functions primarily as a chiral building block in asymmetric synthesis, enabling stereoselective α-alkylation and subsequent conversion to the corresponding aldehyde . It is supplied as a technical-grade liquid with a purity of ≥90% (sum of enantiomers, GC) and exhibits an optical rotation of [α]20/D +19±1° (c = 4% in chloroform) [2].

Why In-Class Dioxolane Carboxylates Cannot Substitute for Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS 78086-72-3)


Generic substitution among dioxolane carboxylates is precluded by the strict stereochemical requirements of asymmetric synthesis. The target compound (CAS 78086-72-3) possesses a specific (4R,5S) configuration with a methyl substituent at the C5 position, which directly influences the stereochemical outcome of downstream reactions [1]. In contrast, the (4R,5R)-rel stereoisomer (CAS 36183-27-4) and the (R)-(+)-2,2-dimethyl analog lacking the C5 methyl group (CAS 52373-72-5) exhibit different spatial arrangements and steric environments [2]. Furthermore, the compound's utility in stereoselective α-alkylation—a transformation that relies on the precise geometry of the dioxolane ring—would be compromised if an analog with altered substitution or stereochemistry were employed . Consequently, substitution with a structurally similar but stereochemically distinct compound can lead to divergent enantioselectivity, altered reaction yields, and ultimately, the production of a different stereoisomer in the final product.

Quantitative Differentiation Evidence for Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS 78086-72-3) Against Closest Analogs


Optical Rotation as a Stereochemical Identity Marker: Differentiating (4R,5S) from Other Diastereomers

The specific optical rotation of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is reported as [α]20/D +19±1° (c = 4% in chloroform) . In contrast, the (R)-enantiomer of the 2,2-dimethyl analog (CAS 52373-72-5), which lacks the C5 methyl group, exhibits a substantially different optical rotation of [α]20/D +10.0° to +12.0° (neat) . This quantitative divergence in optical activity provides a definitive analytical marker to distinguish the (4R,5S) stereoisomer from closely related compounds.

Chiral HPLC method development Stereochemical quality control Enantiomeric excess determination

Enantiomeric Purity Specification: Defined Acceptance Criteria for Reproducible Asymmetric Synthesis

Commercially available Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is specified with an assay of ≥90% (sum of enantiomers, GC) . This defined enantiomeric purity criterion is essential for applications in asymmetric synthesis where stereochemical integrity directly impacts reaction outcomes [1]. In comparison, generic dioxolane derivatives or those supplied without a defined enantiomeric assay may contain variable amounts of the undesired stereoisomer, introducing an uncontrolled variable into synthetic protocols.

Chiral building block procurement Asymmetric synthesis reproducibility Enantiomeric excess specification

Molecular Weight Distinction: Discriminating C5-Methylated Dioxolane from Non-Methylated Analog

The molecular weight of Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is 174.19 g/mol (C8H14O4) [1]. In contrast, the (R)-(+)-2,2-dimethyl analog (CAS 52373-72-5) possesses a molecular weight of 160.17 g/mol (C7H12O4), representing a difference of 14.02 g/mol—equivalent to one methylene (CH2) unit . This mass difference is readily detectable by mass spectrometry and influences chromatographic retention behavior.

Analytical method validation Mass spectrometry identification Chromatographic separation

Validated Application Scenarios for Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (CAS 78086-72-3) Based on Differentiation Evidence


Asymmetric α-Alkylation for the Construction of Chiral Quaternary Carbon Centers

This compound is specifically noted as a chiral building block for stereoselective α-alkylation reactions . The defined (4R,5S) stereochemistry and the presence of the C5 methyl group provide a steric environment conducive to controlling the facial selectivity of enolate alkylation, enabling the construction of chiral quaternary carbon centers with predictable stereochemistry .

Preparation of Enantiomerically Pure Aldehyde Synthons for Natural Product Synthesis

The compound serves as a precursor for the preparation of the corresponding aldehyde, a versatile chiral synthon . The (4R,5S) stereochemistry is preserved during the reduction step, yielding an aldehyde that can be further elaborated in the synthesis of natural products and pharmaceutical intermediates [1].

Synthesis of Daunosamine and Related Aminosugar Intermediates

The aldehyde derived from this compound has been utilized as a chiral synthon for the synthesis of methyl 2,3,6-trideoxy-α-L-threo-hex-2-enopyranoside, a key intermediate in the preparation of daunosamine, the aminosugar component of anthracycline antitumor antibiotics [1]. This application underscores the compound's utility in accessing complex carbohydrate frameworks with defined stereochemistry.

Quality Control and Identity Verification in Chiral Building Block Procurement

The distinct optical rotation of [α]20/D +19±1° and the defined molecular weight of 174.19 g/mol provide unambiguous analytical markers for verifying the identity and stereochemical purity of the compound upon receipt . This is critical for laboratories requiring documented proof of stereochemical integrity before committing costly reagents and personnel time to multi-step synthetic sequences .

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